molecular formula C10H11ClO2 B8348601 (2,6-dimethylphenyl) 2-chloroacetate

(2,6-dimethylphenyl) 2-chloroacetate

Cat. No.: B8348601
M. Wt: 198.64 g/mol
InChI Key: OOHFLAQVHYDECV-UHFFFAOYSA-N
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Description

(2,6-dimethylphenyl) 2-chloroacetate is an organic compound that belongs to the class of esters It is derived from chloro-acetic acid and 2,6-dimethyl-phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethylphenyl) 2-chloroacetate typically involves the esterification of chloro-acetic acid with 2,6-dimethyl-phenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,6-dimethylphenyl) 2-chloroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield chloro-acetic acid and 2,6-dimethyl-phenol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild heating and the presence of a suitable solvent.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: New derivatives with substituted functional groups.

    Hydrolysis: Chloro-acetic acid and 2,6-dimethyl-phenol.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

(2,6-dimethylphenyl) 2-chloroacetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2,6-dimethylphenyl) 2-chloroacetate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release chloro-acetic acid and 2,6-dimethyl-phenol, which may exert biological effects through their interactions with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

(2,6-dimethylphenyl) 2-chloroacetate can be compared with other similar compounds, such as:

    Chloro-acetic acid phenyl ester: Lacks the dimethyl groups, which may affect its chemical properties and reactivity.

    Chloro-acetic acid 2,4-dimethyl-phenyl ester: Has dimethyl groups at different positions, which can influence its steric and electronic properties.

    Bromo-acetic acid 2,6-dimethyl-phenyl ester:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2,6-dimethylphenyl) 2-chloroacetate

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-9(12)6-11/h3-5H,6H2,1-2H3

InChI Key

OOHFLAQVHYDECV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere: 2,6-dimethylphenol (1.0 equivalent, 40 mmoles) was dissolved in dichloromethane (40 mL) and diisopropyl ethylene diamine (1.3 equivalents, 53.2 mmoles). This solution was cooled to −78° C. Chloroacetylchloride was added all at once. The reaction was followed by TLC (25 EtOAc:75 Hexanes) until reaction was complete (˜10 minutes). The reaction was extracted using water and ether. The ether layer was washed with water and then brine, dried (MgSO4), filtered, rinsed with ether, and concentrated under vacuum. The concentrate was purified by silica gel column chromatography using hexanes as eluant, to afford 10.5 grams (94.6 % yield) of chloro-acetic acid 2,6-dimethyl-phenyl ester product as a tan oil.
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40 mmol
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reactant
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40 mL
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53.2 mmol
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[Compound]
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Hexanes
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